Synthetic Yield Benchmarking: Phase-Transfer Route Delivers 98% Yield for N-Carbethoxyphthalimide
N-Carbethoxyphthalimide can be synthesized from potassium phthalimide and ethyl chloroformate via a phase-transfer catalysis method with tetrabutylammonium chloride, achieving an optimized yield of 98% . This represents a marked improvement over earlier procedures, such as the reflux method without phase-transfer catalyst, which typically yielded approximately 70-80% after recrystallization [1]. For procurement, this higher synthetic yield translates directly to lower cost per unit mass of the final reagent, as fewer starting materials and less purification effort are required per batch.
| Evidence Dimension | Synthetic yield of N-Carbethoxyphthalimide |
|---|---|
| Target Compound Data | 98% yield |
| Comparator Or Baseline | Baseline reflux method without phase-transfer catalyst: 70-80% yield |
| Quantified Difference | 18-28 percentage point absolute increase; 23-40% relative yield improvement |
| Conditions | Potassium phthalimide + ethyl chloroformate, tetrabutylammonium chloride (phase-transfer catalyst), room temperature to mild heating |
Why This Matters
Higher synthetic yield reduces the effective cost of N-Carbethoxyphthalimide procurement by lowering raw material consumption and purification overhead.
- [1] Chen, J.; et al. Practical Phase-Transfer Synthesis of N-(Ethoxycarbonyl)Phthalimide and Its Analogues. Synth. Commun. 1997, 27, 2081-2086. View Source
